molecular formula C17H18F3N3O2S B11577210 2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone

2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11577210
M. Wt: 385.4 g/mol
InChI Key: CYKPWNNUDUEQJU-UHFFFAOYSA-N
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Description

2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a piperidine moiety

Properties

Molecular Formula

C17H18F3N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C17H18F3N3O2S/c1-11-4-6-23(7-5-11)15(24)10-26-16-21-12(13-3-2-8-25-13)9-14(22-16)17(18,19)20/h2-3,8-9,11H,4-7,10H2,1H3

InChI Key

CYKPWNNUDUEQJU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the furan ring, which can be synthesized from furfural through various methods such as the Paal-Knorr synthesis . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions . The piperidine moiety is often synthesized separately and then coupled with the furan and pyrimidine intermediates through nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a furan ring, a trifluoromethyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

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